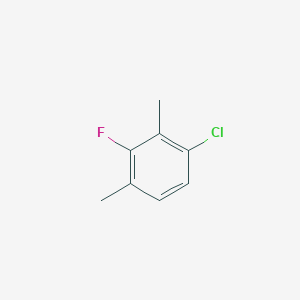

1-chloro-3-fluoro-2,4-dimethylbenzene

Description

1-Chloro-3-fluoro-2,4-dimethylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl) at position 1, fluorine (F) at position 3, and methyl groups (CH₃) at positions 2 and 2. This structure confers unique electronic and steric properties, distinguishing it from simpler dimethylbenzenes (xylenes) or mono-halogenated analogs. The compound’s reactivity and applications are influenced by the electron-withdrawing effects of Cl and F, the steric bulk of methyl groups, and the regiochemistry of substituents.

Properties

IUPAC Name |

1-chloro-3-fluoro-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGBJZCGAIAJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-fluoro-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with 2,4-dimethylbenzene (xylene), the compound can be chlorinated and fluorinated under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of 1-chloro-3-fluoro-2,4-dimethylbenzene typically involves large-scale electrophilic aromatic substitution reactions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient substitution .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-2,4-dimethylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.

Nucleophilic Aromatic Substitution: Under certain conditions, nucleophiles can replace the chlorine or fluorine atoms.

Oxidation and Reduction: The methyl groups can be oxidized to carboxylic acids or reduced to alkanes.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium amide (KNH₂) are used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted benzene derivatives, while oxidation of the methyl groups can produce carboxylic acids .

Scientific Research Applications

1-Chloro-3-fluoro-2,4-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-chloro-3-fluoro-2,4-dimethylbenzene exerts its effects involves its interaction with various molecular targets. In electrophilic aromatic substitution, the compound acts as an electron-rich aromatic system that can attract electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) and electron-donating groups (methyl) influences the reactivity and orientation of the substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Chloro-2,4-dimethylbenzene

- Structure : Chlorine at position 1; methyl groups at positions 2 and 3.

- Reactivity : Chlorine’s inductive effect deactivates the ring, directing incoming electrophiles to meta/para positions relative to itself. Methyl groups act as ortho/para directors but provide steric hindrance .

1-Fluoro-2,4-dimethylbenzene

- Structure : Fluorine at position 1; methyl groups at positions 2 and 4.

- Key Differences : Fluorine’s stronger electronegativity (vs. Cl) increases ring deactivation but reduces steric bulk. This enhances meta-directing effects compared to chlorine.

- Applications : Fluorinated analogs are often used in pharmaceuticals and agrochemicals due to metabolic stability .

1-Chloro-3-fluoro-4-methylbenzene

- Structure : Chlorine at position 1, fluorine at position 3, and a single methyl group at position 4.

2,4-Dimethylbenzene (p-Xylene)

- Structure : Methyl groups at positions 2 and 4.

- Key Differences : Lack of halogens results in lower polarity and higher susceptibility to electrophilic attack. Used industrially as a solvent or precursor in polymer synthesis .

Data Table: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Reactivity Traits |

|---|---|---|---|---|

| 1-Chloro-3-fluoro-2,4-dimethylbenzene | C₈H₇ClF | 172.59 | Cl (1), F (3), CH₃ (2,4) | High steric hindrance; strong deactivation |

| 1-Chloro-2,4-dimethylbenzene | C₈H₉Cl | 154.62 | Cl (1), CH₃ (2,4) | Moderate deactivation; meta-directing |

| 1-Fluoro-2,4-dimethylbenzene | C₈H₉F | 138.16 | F (1), CH₃ (2,4) | Strong deactivation; metabolic stability |

| p-Xylene | C₈H₁₀ | 106.16 | CH₃ (2,4) | High reactivity in electrophilic substitution |

Note: Molecular weights calculated based on standard atomic masses. Reactivity traits inferred from substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.